![molecular formula C15H15N5OS B3010343 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide CAS No. 2034395-56-5](/img/structure/B3010343.png)
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide
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Description
The compound "N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide" is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers do discuss various related heterocyclic compounds with similar structural features, such as pyrazole, pyridine, and thiophene rings, which are common in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves the reaction of a key precursor with various chemical reagents, leading to a range of products through different reaction pathways. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can yield a cyanoacetamide derivative, which can then be transformed into various heterocyclic derivatives . These synthetic procedures often involve one-pot reactions under mild conditions, which are advantageous for producing a diverse array of compounds efficiently .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and density functional theory (DFT) calculations . These studies provide detailed information on the crystal structure, vibrational frequencies, and electronic properties of the molecules, which are crucial for understanding their reactivity and potential applications .
Chemical Reactions Analysis
The reactivity of related cyanoacetamide derivatives has been explored in various studies. For example, treatment with phenyl isothiocyanate can lead to thiole derivatives, which can further react to form 1,3,4-thiadiazole derivatives . Additionally, reactions with active methylene reagents or benzaldehyde can yield polysubstituted thiophene or pyrazole derivatives, respectively . These reactions demonstrate the versatility of cyanoacetamide derivatives as precursors for synthesizing a wide range of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated through experimental and theoretical approaches. Studies have examined the chemical activity, charge transfer, thermodynamic properties, and spectroscopic characteristics of these molecules . For example, the electrophilic nature of a compound can be determined by analyzing its frontier molecular orbitals (FMOs), hardness, and softness parameters . Additionally, the intermolecular interactions, such as hydrogen bonding patterns, play a significant role in the solid-state structure and properties of these compounds .
Scientific Research Applications
Synthesis and Characterization
- Research has been conducted on the synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives, highlighting the effect of hydrogen bonding on self-assembly processes and antioxidant activity. These complexes have shown significant antioxidant activities, indicating potential therapeutic applications (Chkirate et al., 2019).
Antimicrobial and Antitumor Activities
- Novel thiazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Most of the synthesized compounds exhibited significant anti-bacterial and anti-fungal activities, suggesting potential as antimicrobial agents (Saravanan et al., 2010).
- Another study focused on the synthesis of novel acetamide derivatives, showing promising anti-inflammatory activity. This indicates the potential therapeutic use of similar compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013).
Analgesic and Antioxidant Properties
- Research on the synthesis of novel thiazole derivatives as analgesic agents revealed that these compounds exhibited mild to good analgesic activities, indicating their potential use in pain management (Saravanan et al., 2011).
Computational and Pharmacological Evaluation
- A study on the computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions provided insights into the multifaceted applications of these compounds in drug development (Faheem, 2018).
properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-20-9-12(7-19-20)15-13(16-3-4-17-15)8-18-14(21)6-11-2-5-22-10-11/h2-5,7,9-10H,6,8H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZPYAUQQDHRIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide |
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